molecular formula C21H14Cl2N2O2S B2431926 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole CAS No. 318951-72-3

5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole

Cat. No. B2431926
CAS RN: 318951-72-3
M. Wt: 429.32
InChI Key: DPANOXJVVWVZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, commonly referred to as 5-DCPP, is an organic compound belonging to the class of pyrazoles. It is an aromatic heterocyclic compound, meaning it contains both a benzene ring and a five-membered ring. 5-DCPP has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of other compounds, as well as a drug candidate for the treatment of various diseases.

Scientific Research Applications

Biological Activities

A study reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those containing the arylsulfonyl group similar to 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole. These compounds exhibited promising herbicidal and insecticidal activities, suggesting potential applications in agricultural pest control (Wang et al., 2015).

Antimicrobial Activity

Research on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which are structurally related to 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, demonstrated significant antibacterial and antifungal activities. These findings indicate potential for developing new antimicrobial agents (Shah et al., 2014).

Anticancer Agents

A study on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, including compounds structurally similar to 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, indicated potent anticancer activities. These compounds showed a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7 (Gomha et al., 2014).

Anti-inflammatory Effect

A series of compounds including 3-(2,3-dichlorophenyl)-1-(aryl)prop-2-en-1-ones, which are structurally related to 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, were synthesized and showed significant inhibition of phospholipase A2. This suggests potential applications as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds structurally related to 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and agrochemicals (Thirunarayanan & Ravi, 2013).

properties

IUPAC Name

4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-18-12-11-15(13-19(18)23)21-20(28(26,27)17-9-5-2-6-10-17)14-24-25(21)16-7-3-1-4-8-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPANOXJVVWVZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole

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